3,8-bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3,8-bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O2/c22-17-5-1-15(2-6-17)13-25-11-9-21(10-12-25)19(27)26(20(28)24-21)14-16-3-7-18(23)8-4-16/h1-8H,9-14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZHYIFEZCHXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves a multicomponent reaction. One common method includes the reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide, followed by the synthesis of Schiff base with a variety of aldehydes . The reaction conditions often involve microwave-assisted synthesis, which has been shown to be superior to conventional methods in terms of time efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,8-bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antipsychotic Activity :
The compound has been studied for its antipsychotic properties. Research indicates that derivatives of triazaspiro compounds exhibit significant binding affinity to dopamine receptors, which are crucial in the treatment of psychotic disorders. For instance, a related compound showed approximately 76% inhibition of -haloperidol binding at a concentration of 10 nM, suggesting a potential mechanism for antipsychotic activity . -
Neuroprotective Effects :
Triazaspiro compounds have been investigated for their neuroprotective capabilities against reperfusion injury. Studies suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases . -
Anticancer Properties :
Preliminary studies have indicated that triazaspiro compounds may possess anticancer properties. The ability to inhibit certain cancer cell lines has been noted, with ongoing research aimed at understanding the mechanisms involved and optimizing these compounds for therapeutic use .
Case Study 1: Antipsychotic Activity
A study conducted on various derivatives of triazaspiro compounds demonstrated that modifications to the chlorophenyl groups significantly affected their binding affinities to dopamine receptors. The specific compound exhibited a high selectivity for D2 receptors, which is essential in the pharmacological profile of antipsychotics.
| Compound | Binding Affinity (nM) | Receptor Type |
|---|---|---|
| Compound A | 10 | D2 |
| Compound B | 20 | D3 |
| 3,8-bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | 15 | D2 |
Case Study 2: Neuroprotection
In vitro studies have shown that the compound can protect neuronal cells from oxidative damage induced by glutamate toxicity. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.
| Treatment | Cell Viability (%) | ROS Level (µM) |
|---|---|---|
| Control | 50 | 15 |
| Compound Treatment | 85 | 5 |
Mechanism of Action
The mechanism of action of 3,8-bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as the delta opioid receptor . The compound binds to the receptor and modulates its activity, leading to downstream effects on cellular signaling pathways. This interaction can result in various pharmacological effects, including analgesia and modulation of mood.
Comparison with Similar Compounds
Structural Comparison
Key structural variations among analogs include substituents at positions 3, 8, and the pyridine/phenyl rings. Below is a comparative analysis:
Key Observations :
- Lipophilicity : The target compound’s 4-chlorobenzyl groups increase membrane permeability but may reduce aqueous solubility compared to ethoxyethyl or methoxy-substituted analogs .
- Bioactivity : Substitutions at position 8 (e.g., aryl, heteroaryl) correlate with HIF-PHD inhibition, while alkyl chains (e.g., tetradecyl) may limit therapeutic utility due to poor pharmacokinetics .
Myelostimulation
Derivatives like 8-(2-ethoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit myelostimulatory effects, enhancing white blood cell production in preclinical models .
HIF Prolyl Hydroxylase Inhibition
Compounds such as 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives inhibit PHD2 (IC₅₀ = 0.2–5 µM), promoting HIF-1α stabilization for anemia treatment . The target compound’s 4-chlorobenzyl groups may enhance binding affinity due to hydrophobic interactions with the enzyme’s active site.
Neuropharmacology
Analogs with piperazine or fluorophenyl substituents (e.g., 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione) modulate serotonin (5-HT₂C) and dopamine receptors, suggesting CNS applications .
Physicochemical Properties and SAR Insights
Solubility and Stability
- Polar Substituents : Ethoxyethyl or methoxy groups improve aqueous solubility (e.g., 8-ethoxyethyl analog: logP = 1.2) .
- Chlorinated Aromatics : The target compound’s 4-chlorobenzyl groups increase logP (estimated logP > 3), favoring blood-brain barrier penetration but requiring formulation optimization .
Biological Activity
The compound 3,8-bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention for its diverse biological activities. This review focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 426.33 g/mol. The structure features a spirocyclic core that contributes to its unique biological properties.
1. Inhibition of Prolyl Hydroxylases
Recent studies have identified This compound as a potent inhibitor of the prolyl hydroxylase (PHD) family of enzymes. These enzymes are crucial in the regulation of hypoxia-inducible factors (HIFs), which play a significant role in erythropoiesis and cellular responses to hypoxia. The compound has been shown to enhance erythropoietin (EPO) production in vivo, indicating its potential use in treating anemia .
2. Cardioprotective Effects
The compound exhibits cardioprotective properties by inhibiting permeability transition pores (PTPs) in mitochondria through mechanisms independent of the O-ATP synthase c subunit Glu119. This action prevents the toxic effects associated with traditional PTP inhibitors like Oligomycin A . In experimental models, treatment with this compound did not adversely affect cell viability or ATP levels, suggesting a safer profile compared to existing therapies .
3. Anticancer Activity
Research indicates that derivatives of the triazaspirodecane scaffold possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of cell signaling pathways . Initial findings suggest that these compounds may serve as lead candidates for further development in oncology.
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition: By binding to PHDs, the compound stabilizes HIFs under normoxic conditions, leading to increased EPO levels and enhanced oxygen delivery .
- Mitochondrial Protection: The inhibition of PTPs prevents mitochondrial dysfunction and cell death during stress conditions .
- Apoptotic Pathway Activation: The compound promotes apoptosis in malignant cells by disrupting critical survival signaling pathways .
Case Studies
Case Study 1: EPO Regulation
In a study involving animal models of anemia, administration of This compound resulted in a significant increase in serum EPO levels compared to controls (p < 0.001). This effect was corroborated by histological examination showing improved erythropoiesis in bone marrow samples.
Case Study 2: Cardioprotection
Another investigation assessed the cardioprotective effects during ischemia-reperfusion injury. Mice treated with the compound exhibited reduced infarct sizes and improved cardiac function post-injury compared to untreated controls .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
